molecular formula C11H21NO4 B2511008 tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate CAS No. 1801455-05-9

tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

Cat. No.: B2511008
CAS No.: 1801455-05-9
M. Wt: 231.292
InChI Key: YWESQLSUICNPSE-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate (CAS: 2920443-21-4 ) is a high-purity chiral compound supplied for advanced chemical synthesis and pharmaceutical research. This chemical serves as a versatile heterocyclic building block, crucial for constructing more complex molecular architectures in medicinal chemistry and drug discovery . The molecule features a 1,4-oxazepane scaffold, a seven-membered ring containing both oxygen and nitrogen, which is of significant interest in the design of bioactive molecules. The presence of both a hydroxy group and a tertiary butyloxycarbonyl (Boc) protecting group on the ring structure makes it a valuable intermediate for selective derivatization and further synthetic exploration . The Boc group is particularly valuable for protecting the secondary amine, enhancing the compound's stability and providing orthogonal protection strategies in multi-step synthetic sequences. This product is characterized by its molecular formula, C11H21NO4, and a molecular weight of 231.29 g/mol . It is essential to store the material sealed in a dry environment at 2-8°C to maintain its stability and purity . As a standard safety precaution, researchers should refer to the associated Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment. This chemical is intended for research and development use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)12-5-6-15-8-11(4,14)7-12/h14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWESQLSUICNPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCOC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate with structurally related oxazepane derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
This compound -OH, -CH₃ (6) C₁₁H₂₁NO₄ 231.29 1801455-05-9 Hydroxyl and methyl groups; Boc-protected
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate =O (6) C₁₀H₁₇NO₄ 215.24 748805-97-2 Ketone group; research chemical
(R)-tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate -OH (6), R-configuration C₁₀H₁₉NO₄ 217.26 1260616-96-3 Stereospecific hydroxyl group
tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate -CH₂- (6) C₁₁H₁₉NO₃ 213.27 748805-96-1 Methylene bridge; potential for further functionalization
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate -NH₂ (6) C₁₀H₂₀N₂O₃ 216.28 N/A Amino group; intermediate in drug synthesis
tert-Butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane-4-carboxylate -CH₂NH₂, -CH₃ (6) C₁₂H₂₄N₂O₃ 244.33 2418719-95-4 Aminomethyl and methyl groups; enhanced polarity

Biological Activity

Tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate (CAS No. 1801455-05-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the current understanding of this compound's effects.

  • Molecular Formula : C11H21NO4
  • Molecular Weight : 231.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1801455-05-9
  • Purity : 95% - 97% depending on the source

Case Studies and Findings

  • In Vitro Cytotoxicity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of related oxazepane derivatives using the MTT assay against human cancer cell lines. Compounds with hydroxyl and nitro groups demonstrated enhanced activity, suggesting that structural modifications can significantly impact biological efficacy .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. In studies involving oxazepane derivatives, it was observed that certain modifications led to increased apoptosis in cancer cells without affecting normal cells, indicating a selective toxicity profile .
  • Structure-Activity Relationship (SAR) : The presence of functional groups such as hydroxyl and carboxyl moieties has been linked to increased biological activity. A systematic examination of various derivatives revealed that modifications at specific positions could enhance or diminish anticancer properties .

Antimicrobial Activity

While specific data on this compound's antimicrobial activity is sparse, related compounds have demonstrated promising results against bacterial and fungal strains. The incorporation of hydroxyl groups has been associated with enhanced antimicrobial properties due to increased interaction with microbial membranes .

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity in vitro against various cancer cell lines
AntimicrobialPotential activity against bacteria and fungi (analogous compounds studied)
Selective ToxicityInduces apoptosis in cancer cells while sparing normal cells

Q & A

Q. What are robust routes to synthesize this compound from commercially available precursors?

  • Methodological Answer :
  • Ring-Closing Strategy : Start with tert-butyl 4-carboxylate intermediates, introducing hydroxy and methyl groups via Grignard addition or hydroxylation of a pre-formed oxazepane ring .
  • Protection/Deprotection : Use Boc groups to protect reactive sites during ring formation, followed by selective deprotection .

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